3-Pyridincarbonsäuremethylester

Übersicht

Beschreibung

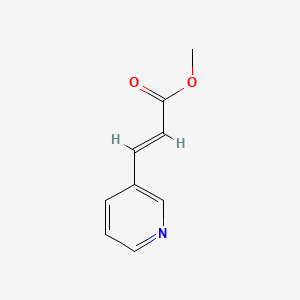

Methyl (E)-3-(pyridin-3-yl)acrylate is an organic compound with the chemical formula C9H9NO2 It is a derivative of pyridine, featuring an acrylic acid moiety esterified with methanol

Wissenschaftliche Forschungsanwendungen

Methyl (E)-3-(pyridin-3-yl)acrylate has a wide range of applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl (E)-3-(pyridin-3-yl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-pyridineacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluene sulfonic acid . Another method involves the reaction of 3-pyridineacrylic acid with diazomethane, which results in the formation of the methyl ester .

Industrial Production Methods: Industrial production of 3-pyridineacrylic acid, methyl ester typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl (E)-3-(pyridin-3-yl)acrylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the ester group into an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.

Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.

Major Products Formed:

Oxidation: Pyridinecarboxylic acids.

Reduction: Pyridine alcohols.

Substitution: Substituted pyridine derivatives.

Wirkmechanismus

The mechanism of action of 3-pyridineacrylic acid, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active 3-pyridineacrylic acid, which can then interact with enzymes and receptors in biological systems. This interaction can modulate various biochemical pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

- 3-Pyridinecarboxylic acid, methyl ester

- 2-Pyridineacrylic acid, methyl ester

- 4-Pyridineacrylic acid, methyl ester

Comparison: Methyl (E)-3-(pyridin-3-yl)acrylate is unique due to its specific position of the acrylic acid moiety on the pyridine ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its isomers and other pyridine derivatives.

Biologische Aktivität

Methyl (E)-3-(pyridin-3-yl)acrylate, a compound with the molecular formula and a molecular weight of 163.17 g/mol, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, applications in medicinal chemistry, and comparative studies with related compounds.

- Chemical Name: Methyl (E)-3-(pyridin-3-yl)acrylate

- CAS Number: 81124-48-3

- Molecular Formula:

- Molecular Weight: 163.17 g/mol

The biological activity of methyl (E)-3-(pyridin-3-yl)acrylate is primarily attributed to its structural features that allow it to interact with specific molecular targets. The compound can undergo hydrolysis to release 3-pyridineacrylic acid, which interacts with various enzymes and receptors in biological systems. This interaction modulates key biochemical pathways, leading to observed biological effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that methyl (E)-3-(pyridin-3-yl)acrylate exhibits significant antimicrobial properties. It has been shown to be effective against both Gram-positive and Gram-negative bacteria. The mechanism involves the destabilization of bacterial membranes, leading to increased permeability and cell lysis .

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

In addition to its antimicrobial effects, methyl (E)-3-(pyridin-3-yl)acrylate has shown promising anticancer activity. Studies have reported its efficacy against several cancer cell lines, including prostate cancer cells. The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with cellular signaling pathways .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| PC3 (Prostate Cancer) | 15 |

| MCF7 (Breast Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

Comparative Studies

Methyl (E)-3-(pyridin-3-yl)acrylate can be compared with other pyridine derivatives to assess its unique biological properties. For instance, compounds like 2-pyridineacrylic acid and 4-pyridineacrylic acid exhibit similar properties but differ in their potency and mechanism of action due to variations in their structural configurations .

Table 3: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| Methyl (E)-3-(pyridin-3-yl)acrylate | Moderate | High |

| 2-Pyridineacrylic acid | Low | Moderate |

| 4-Pyridineacrylic acid | Moderate | Low |

Case Studies

A notable study published in the International Journal of Novel Research and Development highlighted the dual role of compounds derived from pyridine scaffolds in exhibiting both antimicrobial and anticancer properties. This study emphasized the need for further exploration into the structure-activity relationships of such compounds .

Another investigation into small molecular weight bioactive compounds revealed that those derived from microbial sources could also exhibit similar dual activities as antimicrobial peptides and anticancer agents, suggesting a broader application for methyl (E)-3-(pyridin-3-yl)acrylate in therapeutic contexts .

Eigenschaften

IUPAC Name |

methyl (E)-3-pyridin-3-ylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APCQGKVIYRVRKN-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61859-84-5 | |

| Record name | 3-Pyridineacrylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061859845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC84238 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.